2-((6-Amino-2-cyclopropylpyrimidin-4-yl)(ethyl)amino)ethan-1-ol
Description
Properties
IUPAC Name |
2-[(6-amino-2-cyclopropylpyrimidin-4-yl)-ethylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-2-15(5-6-16)10-7-9(12)13-11(14-10)8-3-4-8/h7-8,16H,2-6H2,1H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUALWTIXENSHHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=NC(=NC(=C1)N)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((6-Amino-2-cyclopropylpyrimidin-4-yl)(ethyl)amino)ethan-1-ol, with the CAS number 1532971-18-8 and molecular formula , is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Weight | 222.29 g/mol |
| Molecular Formula | C₁₁H₁₈N₄O |
| IUPAC Name | This compound |
The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biological pathways. Preliminary studies suggest that it may act as an enzyme inhibitor or modulator, although detailed mechanisms remain to be fully elucidated.
Therapeutic Potential
Research indicates that compounds similar to this compound exhibit a range of biological activities:
-
Anti-inflammatory Effects :
- Studies have shown that pyrimidine derivatives can significantly inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. For example, related compounds demonstrated an IC50 value of approximately for COX-2 inhibition, comparable to established anti-inflammatory drugs like celecoxib .
-
Cytotoxic Activity :
- Investigations into similar compounds reveal promising cytotoxic effects against various cancer cell lines. For instance, certain pyrimidine derivatives exhibited enhanced cytotoxicity when evaluated against breast cancer cell lines (MDA-MB-231), with some showing IC50 values significantly lower than standard chemotherapeutics like cisplatin .
-
Antimicrobial Properties :
- There is emerging evidence suggesting that pyrimidine derivatives possess antimicrobial activity. Further studies are needed to explore the spectrum of this activity and its potential applications in treating infections.
Case Studies
Several studies have highlighted the biological activity of related compounds:
- Study on Anti-inflammatory Activity :
- Cytotoxicity Assessment :
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound shares structural similarities with several pyrimidine- and quinoline-based derivatives. Key differences lie in the substituents on the heterocyclic core and the nature of the side chain. Below is a comparative analysis:
Preparation Methods
General Synthetic Strategy Overview
The preparation of 2-((6-Amino-2-cyclopropylpyrimidin-4-yl)(ethyl)amino)ethan-1-ol generally involves:
- Construction of the substituted pyrimidine core.
- Introduction of the cyclopropyl group at the 2-position of the pyrimidine ring.
- Installation of the aminoethyl alcohol side chain at the 4-position via nucleophilic substitution or amination.
- Selective introduction of the 6-amino group on the pyrimidine ring.
This approach aligns with common pyrimidine synthesis methods that utilize cyclization of cyanoacetate and urea derivatives, halogenation, amination, and alkylation steps.
Preparation of the Pyrimidine Core
A key step is the synthesis of the substituted pyrimidine ring bearing the 6-amino and 2-cyclopropyl groups. According to a green and efficient method for preparing 4-amino-2,6-dimethoxypyrimidine (a related pyrimidine core), the cyclization of cyanoacetate esters with urea under reflux in methanol or ethanol with sodium metal as a base is effective. This method avoids toxic reagents like phosphorus oxychloride and reduces environmental impact while maintaining high yields (around 95-97%).
Table 1. Cyclization Reaction Conditions for Pyrimidine Core Synthesis
| Parameter | Condition | Effect/Outcome |
|---|---|---|
| Base | Broken sodium metal (2 mmol/mL solvent) | Efficient deprotonation and cyclization |
| Solvent | Absolute methanol or ethanol | Suitable for dissolving reactants |
| Temperature | 65–80 °C reflux | Promotes cyclization |
| Time | 3–4 hours | Complete reaction |
| pH Adjustment | Neutralization with acetic acid | Precipitates pyrimidinedione |
| Yield | 95–97% | High purity intermediate |
This intermediate, 4-amino-2,6-pyrimidinedione, can then be methylated or otherwise functionalized to introduce substituents at the 2- and 6-positions.
Introduction of the Cyclopropyl Group at the 2-Position
The 2-cyclopropyl substituent is typically introduced via nucleophilic substitution or cross-coupling reactions on a halogenated pyrimidine intermediate. For example, halogenation at the 2-position (chlorination or bromination) followed by Suzuki or Negishi coupling with cyclopropyl organometallic reagents can install the cyclopropyl group.
Though direct literature on this exact substitution is limited in the provided sources, analogous methods in pyrimidine chemistry involve:
- Preparation of 2-halopyrimidine derivatives.
- Palladium-catalyzed cross-coupling with cyclopropyl boronic acid or cyclopropyl zinc reagents.
- Mild reaction conditions to preserve the amino groups.
Aminoethyl Side Chain Installation
The 4-position aminoethyl side chain (–N(ethyl)–CH2CH2OH) can be introduced via nucleophilic substitution of a 4-halopyrimidine intermediate with 2-aminoethanol or its derivatives. This step often proceeds under basic or neutral conditions to avoid side reactions.
A typical approach:
- Synthesize 4-chloropyrimidine or 4-bromopyrimidine intermediate.
- React with ethylamine or ethylaminoethanol under reflux or microwave-assisted conditions.
- Purify to isolate the desired aminoethyl-substituted pyrimidine.
Selective Amination at the 6-Position
The 6-amino group is introduced either by direct amination of a 6-chloropyrimidine intermediate or by reduction of a nitro group at the 6-position if initially introduced as a nitro substituent.
- Nucleophilic aromatic substitution (S_NAr) with ammonia or ammonium salts on 6-chloropyrimidine.
- Catalytic hydrogenation of 6-nitropyrimidine derivatives.
Example Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization | Sodium metal, methyl/ethyl cyanoacetate, urea, reflux in methanol/ethanol | 4-amino-2,6-pyrimidinedione intermediate |
| 2 | Halogenation | POCl3 or other chlorinating agents | 2,4,6-trichloropyrimidine intermediate |
| 3 | Substitution (Cyclopropyl) | Pd-catalyzed cross-coupling with cyclopropylboronic acid | 2-cyclopropyl substituted pyrimidine |
| 4 | Nucleophilic substitution | Ethanolamine or ethylaminoethanol | 4-(ethylamino)ethanol substitution |
| 5 | Amination | Ammonia or ammonium salts | 6-amino group installation |
Research Findings and Optimization Notes
- The green cyclization method using sodium metal and cyanoacetate esters improves yield and reduces hazardous waste compared to traditional phosphorus oxychloride routes.
- Phase transfer catalysts and methylating agents like dimethyl sulfate or dimethyl carbonate have been successfully used to methylate pyrimidinedione intermediates, which could be adapted for other alkylations.
- Microwave-assisted protocols for related pyrimidine derivatives have shown reduced reaction times and improved yields, suggesting potential for optimization in this synthesis.
- Palladium-catalyzed cross-coupling reactions are well-established for introducing cyclopropyl groups on heteroaromatic rings, providing regioselectivity and functional group tolerance.
Summary Table of Key Preparation Steps
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
